molecular formula C21H29N5O4S2 B2482266 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 898462-00-5

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2482266
CAS No.: 898462-00-5
M. Wt: 479.61
InChI Key: XBKWAFDFZBGLSJ-UHFFFAOYSA-N
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Description

  • The final step involves reacting the intermediate with 3,4-dimethoxyphenethylamine, often in the presence of coupling agents like EDCI or DCC to facilitate the amide bond formation.

  • Reaction conditions: Room temperature to 40°C with an inert atmosphere.

Industrial Production Methods

  • Industrial scale synthesis often utilizes flow chemistry techniques to optimize reaction efficiency, yield, and safety. Continuous flow reactors can provide precise control over reaction conditions and scaling up the process while minimizing waste and potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of 5-(3-cyclohexylureido)-1,3,4-thiadiazole:

    • A reaction between cyclohexyl isocyanate and 2-amino-1,3,4-thiadiazole under anhydrous conditions typically yields 5-(3-cyclohexylureido)-1,3,4-thiadiazole.

    • Reaction conditions: Solvent-free or using a non-aqueous solvent at temperatures ranging from 50°C to 100°C.

  • Thioether Formation:

    • The synthesized 5-(3-cyclohexylureido)-1,3,4-thiadiazole is then reacted with a halogenated acetamide derivative in the presence of a base such as potassium carbonate to form the thioether linkage.

    • Reaction conditions: Mild heating (30°C to 70°C) in an aprotic solvent.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation:

    • Undergoes oxidation reactions typically at the thiadiazole or urea moieties, potentially forming sulfoxides or oxo-derivatives under oxidative conditions.

  • Reduction:

    • The urea and nitro groups can undergo reduction reactions to form corresponding amines or hydroxy derivatives.

  • Substitution:

    • Nucleophilic substitution reactions can occur, particularly at the halogenated sites, allowing for various functional groups to be introduced.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Halogenated solvents, bases such as potassium carbonate

Major Products Formed

  • Oxidized forms, reduced amines, and substituted derivatives based on the reacting groups involved.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules due to its multifunctional groups.

Biology

  • Investigated for its bioactive properties, including antimicrobial, antifungal, and potential anticancer activities.

Medicine

  • Potential therapeutic uses are explored, especially in drug discovery for targeting specific enzymes and receptors.

Industry

  • Applications in developing specialized polymers, agrochemicals, and advanced materials.

Mechanism of Action

Effects and Molecular Targets

  • The compound's biological effects are often mediated through interaction with cellular receptors and enzymes, inhibiting or modulating their activity. It can bind to proteins and alter their conformation and function.

Pathways Involved

  • Involved in pathways related to cell signaling, metabolism, and gene expression, often leading to altered cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Examples include other thiadiazole derivatives and urea-containing acetamides.

Unique Features

  • Compared to its analogs, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique structural features that confer enhanced stability, specificity, and potency in its applications.

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Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S2/c1-29-16-9-8-14(12-17(16)30-2)10-11-22-18(27)13-31-21-26-25-20(32-21)24-19(28)23-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWAFDFZBGLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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